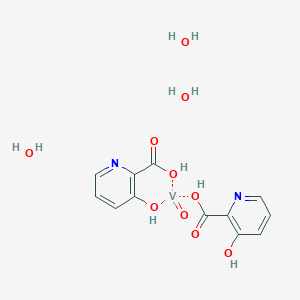

VO-Ohpic (trihydrate)

Overview

Description

Synthesis Analysis

The synthesis of vanadium compounds often involves hydrothermal methods, as demonstrated by the preparation of various vanadium oxides and complexes. For instance, a novel polymorph of VO2 was prepared by dehydration of a new layered vanadium oxide hydrate, VO2·1/2H2O, highlighting the role of controlled hydrothermal conditions in the synthesis of vanadium compounds (Hagrman et al., 1998).

Molecular Structure Analysis

The molecular structure of vanadium compounds can vary significantly, with VO-Ohpic (trihydrate) likely displaying a complex structure involving vanadium centers linked by oxygen and possibly organic ligands. For example, the structure of a hexa-coordinated vanadium(IV) complex with aquaoxo[N-(2-pyridylmethyl)iminodiacetato]vanadium(IV) dihydrate [VO(pmida)(H2O)]·2H2O has been detailed, showcasing the diversity in coordination environments possible with vanadium (Ooi et al., 1979).

Chemical Reactions and Properties

Vanadium compounds can engage in a variety of chemical reactions, often catalyzed by the unique electronic properties of vanadium. Silica-bonded vanadic acid [SiO2–VO(OH)2] has been reported to efficiently catalyze the synthesis of specific organic compounds, illustrating the reactivity and catalytic potential of vanadium-based materials (Zolfigol et al., 2015).

Physical Properties Analysis

The physical properties of vanadium compounds, such as VO-Ohpic (trihydrate), can be influenced by their molecular structure. The polymorphic forms of VO2, including the impact of hydration, demonstrate how structural variations can affect physical properties, such as phase transition temperatures (Hagrman et al., 1998).

Chemical Properties Analysis

The chemical properties of vanadium compounds are closely related to their oxidation states and the nature of their ligands. The reversible dehydration of vanadium oxide hydrates to form new layered oxides exemplifies how chemical properties such as reactivity and stability can be tailored through synthetic methods (Hagrman et al., 1998).

Scientific Research Applications

Cardiac Myocyte Survival and Apoptosis Resistance : VO-OHpic was found to improve cardiac myocyte survival and induce apoptosis resistance in cardiac myocytes. It activates Akt-GSK3β signaling and increases IL-10 levels, providing cardiac protection (Li et al., 2018).

Activity Against Hepatocarcinoma Cells : This compound showed preclinical activity against hepatocarcinoma cells, inhibiting cell viability, proliferation, and colony formation, and induced senescence in Hep3B cells (Augello et al., 2016).

Myocardial Infarction Treatment : In a porcine model of reperfused myocardial infarction, VO-OHpic increased myocardial salvage, reduced myocardial infarction size, and mitigated left ventricular remodeling (Santos-Gallego et al., 2014).

Insulin-Mimetic Properties : The insulin-mimetic properties of VO-OHpic, especially in its complex form like 4-Hydroxypyridine-2,6-dicarboxylatodioxovanadate(V), are of interest for understanding the mode of action of insulin-mimetic vanadium(V) complexes (Yang et al., 2002).

Characterization as a PTEN Inhibitor : VO-OHpic is characterized as a potent inhibitor of PTEN, affecting both Km and Vmax, demonstrating noncompetitive inhibition. This is important for future drug design and development, particularly in treating diabetes and cancer (Mak et al., 2010).

Proliferation of Cultured Rat Neural Stem/Progenitor Cells : This compound promotes the proliferation of cultured rat neural stem/progenitor cells by decreasing the expression of PTEN protein and potentially activating Akt signaling (Gao et al., 2019).

Electrochemical Detection Applications : VO(OH)2, a related compound, has been used as an electrode modifier for electrochemical determination, demonstrating the versatility of vanadium-based compounds in analytical applications (Tkach et al., 2018).

Supercapacitor Electrode Material : VO(OH)2 nanorods, synthesized via hydrothermal methods, demonstrated promising potential as supercapacitor electrodes due to their excellent pseudocapacitance and superior rate capability (Chen et al., 2018).

Safety And Hazards

Future Directions

VO-Ohpic (trihydrate) has been used in studying the role of PTEN in polycomb repressive complex 2 (PRC2)-mediated apoptosis . It has also been used as a PTEN inhibitor to study the neuroprotective effect of melatonin in amyloid beta (Aβ)-induced neurotoxicity via the PTEN pathway . The inhibition of PTEN’s lipid phosphatase activity increases glucose uptake triggered by the increase of PtdIns (3, 4, 5) P3 . This suggests that small-molecule inhibitors of PTEN may have the potential of enhancing insulin sensitivity and overcoming insulin resistance, which would be beneficial for the development of diabetes therapeutics .

properties

IUPAC Name |

3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5NO3.3H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;/h2*1-3,8H,(H,9,10);3*1H2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVLCDIRYQMAQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O=[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O10V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 132771594 | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-(1R,5R,6R)-3-Hexyl-6-hydroxy-2-phenyl-1-(phenylvinyl)-bicyclo[3.3.0]oct-2-ene](/img/structure/B1193702.png)